
rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide is a synthetic compound known for its unique structural properties. It features a cyclopropane ring, which is a three-membered carbon ring, and a carboxamide group attached to the ring. The compound is chiral, meaning it has non-superimposable mirror images, and the “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Méthodes De Préparation
The synthesis of rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions vary depending on the desired transformation, and the major products formed depend on the specific reaction pathway chosen.
Applications De Recherche Scientifique
rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism by which rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain and the carboxamide group’s ability to form hydrogen bonds play crucial roles in these interactions. The specific pathways involved depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to rac-(1R,2S)-2-methyl-N-phenylcyclopropane-1-carboxamide include:
rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid: This compound also features a cyclohexane ring and a carboxylic acid group, but with different substituents.
rac-(1R,2S)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid: Similar in structure but with a methoxycarbonyl group instead of a carboxamide.
The uniqueness of this compound lies in its specific combination of the cyclopropane ring and the carboxamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(1S,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H13NO/c1-8-7-10(8)11(13)12-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10+/m1/s1 |
Clé InChI |
BCXSTAHNWKWQEX-SCZZXKLOSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]1C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC1CC1C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



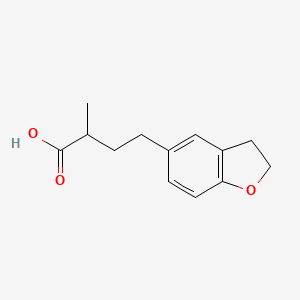
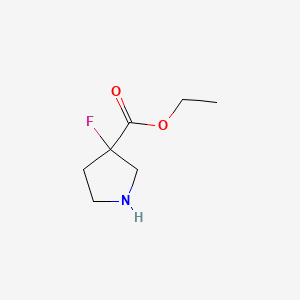
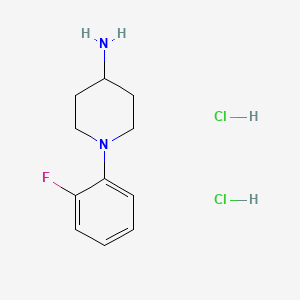
![N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide](/img/structure/B13541656.png)
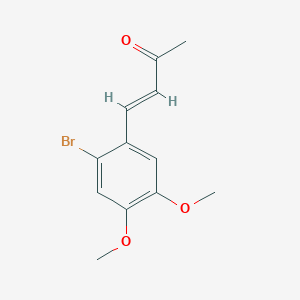

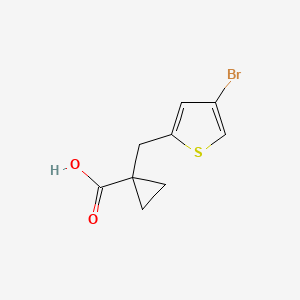
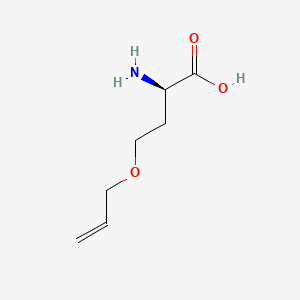

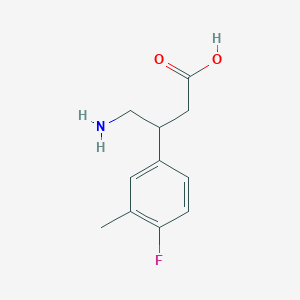


![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)
